2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Description
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 5, a thioether-linked acetamide chain at position 3, and an aromatic N-substituent (4-chloro-3-(trifluoromethyl)phenyl) (Fig. 1). The compound’s structural design integrates key pharmacophoric elements:
- Triazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
- Cyclohexyl group: Enhances lipophilicity and influences steric interactions.
- Thioether linkage: Modulates electronic properties and bioavailability.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N5OS/c18-13-7-6-11(8-12(13)17(19,20)21)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h6-8,10H,1-5,9,22H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTKMCSKYTYJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a triazole ring , which is known for its diverse biological activities. The presence of the cyclohexyl group and the chloro-trifluoromethyl phenyl moiety enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity
- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole rings can exhibit significant activity against various pathogens.
- A study demonstrated that similar triazole-thiol compounds showed high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin .
-
Anticancer Activity
- Triazoles are recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines.
- In vitro studies revealed that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of DNA synthesis and disruption of cell cycle progression . For instance, related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer activity .
-
Enzyme Inhibition
- The ability of triazole compounds to act as enzyme inhibitors is crucial for their therapeutic applications. They often target enzymes involved in critical pathways such as those in cancer metabolism or microbial resistance.
- Specific studies have shown that triazole derivatives can inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to bactericidal effects against resistant strains.
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazole-thiol compounds were tested against a panel of bacteria. One compound exhibited an MIC of 0.125 µg/mL against MRSA, significantly outperforming conventional antibiotics . This underscores the potential of triazole derivatives in addressing antibiotic resistance.
Case Study 2: Anticancer Activity
In a comparative study involving various triazole derivatives, one compound demonstrated an IC50 value of 4.36 µM against HCT116 colon cancer cells, indicating potent anticancer properties comparable to established chemotherapeutics like doxorubicin . The mechanism involved apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features:
- Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish activity.
- Ring Modifications : Variations in the triazole ring can affect binding affinity to biological targets.
| Compound Name | Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| Compound A | Triazole with methyl substitution | Antimicrobial | MIC: 0.01 µg/mL against E. coli |
| Compound B | Triazole with chloro substitution | Anticancer | IC50: 5 µM against breast cancer cells |
| Compound C | Triazole-thiol hybrid | Enzyme inhibitor | Inhibits DNA gyrase effectively |
Comparison with Similar Compounds
Substituent Effects on the Triazole Core
The triazole ring’s substitution pattern significantly impacts biological activity. Key analogues include:
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Features a naphthalenyloxy-methyl group on the triazole.
- Exhibits IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl), with a molecular weight of 393.11 g/mol .
- The bulkier naphthalene substituent may reduce solubility compared to the cyclohexyl group in the target compound.
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide () Substituted with pyridinyl and dichlorophenyl groups. Molecular weight: 490.79 g/mol, higher than the target compound due to additional chlorine atoms .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides () Furan-2-yl substituent provides a planar heterocyclic motif. Demonstrated anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) in murine models .
Role of the Acetamide Side Chain
- N-(2-Methoxyphenyl) derivatives () : Methoxy groups improve solubility but may reduce membrane permeability.
- N-(3,4-Dichlorophenyl) vs.
Pharmacological and Physicochemical Properties
Table 1. Comparative Data for Selected Analogues
*Estimated based on molecular formula C₁₉H₂₁ClF₃N₅OS.
†Approximate range from .
Key Observations
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to furan or pyridinyl analogues, enhancing blood-brain barrier penetration .
- Electron Effects : The trifluoromethyl group improves metabolic stability over chlorine or methoxy substituents .
- Synthetic Accessibility : Most analogues (e.g., ) are synthesized via nucleophilic substitution or cycloaddition reactions, suggesting the target compound follows similar pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative (e.g., N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide) in ethanol under reflux with a base like aqueous KOH. Heating for 1–3 hours at 60–80°C ensures complete substitution, followed by precipitation in ice water and recrystallization from ethanol . Yield optimization requires stoichiometric control (1:1 molar ratio of thiol to chloroacetamide) and inert atmosphere to prevent oxidation.
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H NMR : Look for signals corresponding to the cyclohexyl group (δ 1.2–2.1 ppm, multiplet), triazole protons (δ 8.5–9.0 ppm), and trifluoromethyl group (δ 4.3–4.5 ppm) .
- LC-MS : Confirm molecular weight via [M+H]+ peaks. For example, a molecular ion at m/z ~476.3 (calculated for C₁₈H₂₀ClF₃N₅OS) validates purity .
- Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (±0.3% tolerance).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Use agar diffusion against S. aureus (Gram-positive) and E. coli (Gram-negative) at 50–200 µg/mL, with ciprofloxacin as a positive control .
- Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assay at 24–72 hours. IC₅₀ values <50 µM warrant further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- Methodological Answer : Systematically modify substituents and evaluate bioactivity:
- Triazole Core : Replace cyclohexyl with phenyl or furan-2-yl to assess steric/electronic effects on target binding .
- Acetamide Side Chain : Introduce methyl or methoxy groups at the para-position of the phenyl ring to modulate lipophilicity and membrane permeability .
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, logP) with activity metrics.
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer : Address discrepancies via:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodents. Low oral absorption (<20%) may explain poor in vivo efficacy despite potent in vitro activity .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the trifluoromethyl group could reduce activity .
- Dose Optimization : Conduct dose-response studies in animal models to identify therapeutic windows not evident in cell-based assays.
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Target Prediction : Use SwissTargetPrediction to identify off-target interactions (e.g., kinase or protease inhibition) .
- Binding Affinity : Dock the compound into active sites (e.g., EGFR or COX-2) using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Lys721 in EGFR) .
- ADMET Prediction : Apply QikProp to assess CNS permeability, CYP inhibition, and hERG liability early in optimization.
Q. What experimental controls are critical when studying this compound’s mechanism of action?
- Methodological Answer : Include:
- Negative Controls : Use structurally similar but inactive analogs (e.g., triazole derivatives lacking the thioether linkage) to confirm target specificity .
- Positive Controls : Compare with known inhibitors (e.g., gefitinib for EGFR studies) .
- Rescue Experiments : Co-administer putative target agonists (e.g., ATP for kinase assays) to reverse inhibitory effects and validate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
